molecular formula C10H9FO2 B2602789 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 127557-04-4

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B2602789
CAS No.: 127557-04-4
M. Wt: 180.178
InChI Key: MZXMTGIFAONJNH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the following steps:

Chemical Reactions Analysis

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be compared with other similar compounds, such as:

Biological Activity

8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is a compound belonging to the class of benzoxepines, which are characterized by their seven-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of specific enzymes and receptors. This article aims to consolidate existing research on the biological activity of this compound, highlighting key findings from various studies.

  • Molecular Formula : C₉H₈FNO₂
  • Molecular Weight : 181.16 g/mol
  • CAS Number : 844648-10-8

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through its interactions with various biological targets:

  • Inhibition of Phenylethanolamine N-methyltransferase (PNMT) :
    • A study highlighted the synthesis of 4-fluoro-8-substituted derivatives that showed selective inhibition of PNMT. The selectivity ratios for certain derivatives were notably high (greater than 75) and indicated potential for central nervous system (CNS) activity due to their lipophilicity .
  • Receptor Binding Affinity :
    • Compounds related to 8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin have been evaluated for their binding affinities to adrenergic receptors. These interactions suggest potential applications in treating conditions related to neurotransmitter activity .
  • Antioxidant and Anti-inflammatory Activities :
    • Related compounds have demonstrated antioxidant properties and the ability to inhibit tumor necrosis factor-alpha (TNF-α) production in macrophages. This suggests a possible role in managing inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PNMT InhibitionSelective inhibition with high selectivity ratios for CNS applications
Receptor BindingAffinity for adrenergic receptors impacting neurotransmitter systems
Antioxidant ActivityDemonstrated ability to reduce oxidative stress
Anti-inflammatory EffectsInhibition of TNF-α in macrophages

The mechanism by which this compound exerts its biological effects is primarily through modulation of neurotransmitter systems and inhibition of specific enzymes involved in metabolic pathways. The presence of the fluorine atom at the 8-position enhances its lipophilicity and potential CNS penetration.

Future Directions

Further research is warranted to explore the therapeutic potential of this compound in clinical settings. Investigations into its pharmacokinetics and long-term effects are necessary to fully understand its safety profile and efficacy.

Properties

IUPAC Name

8-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXMTGIFAONJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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